4-bromo-N-(pyridin-3-ylmethyl)aniline
Description
Chemical Structure and Properties
4-Bromo-N-(pyridin-3-ylmethyl)aniline (CAS: 84324-68-5) is a substituted aniline derivative featuring a bromine atom at the para position of the benzene ring and a pyridin-3-ylmethyl group attached to the aniline nitrogen. Its molecular formula is C₁₂H₁₁BrN₂, with a molecular weight of 263.13 g/mol . The compound exhibits moderate stability under standard storage conditions (sealed, 2–8°C) .
Synthesis and Applications The compound is synthesized via nucleophilic substitution or coupling reactions. For example, in the preparation of isoxazole-based analogs, 3-(4-bromophenyl)-5-phenylisoxazole reacts with pyridin-3-ylmethanamine under Buchwald-Hartwig conditions to yield derivatives like 4-(5-phenylisoxazol-3-yl)-N-(pyridin-3-ylmethyl)aniline .
Properties
IUPAC Name |
4-bromo-N-(pyridin-3-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10/h1-8,15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYQEKJJMMIQJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination as the Primary Synthetic Pathway
Two-Stage Reaction Mechanism
The most widely documented synthesis of 4-bromo-N-(pyridin-3-ylmethyl)aniline involves a reductive amination sequence using 3-pyridinecarboxaldehyde and 4-bromoaniline as precursors. The process occurs in two stages:
Stage 1: Imine Formation
4-Bromoaniline (38.50 g, 223.8 mmol) and 3-pyridinecarboxaldehyde (24.00 g, 224.1 mmol) are refluxed in methanol (200 mL) at 85°C for 3 hours. This step generates an intermediate imine through nucleophilic attack of the aniline’s amine group on the aldehyde’s carbonyl carbon.
Stage 2: Borohydride Reduction
After cooling to 0°C, sodium borohydride (18.91 g, 500 mmol) is added incrementally to reduce the imine to the target amine. The reaction proceeds for 90 minutes at 0°C and 18 hours at room temperature, achieving a yield of 94.8%.
Key Reaction Parameters:
| Parameter | Stage 1 | Stage 2 |
|---|---|---|
| Solvent | Methanol | Methanol/Water |
| Temperature | 85°C | 0°C → RT |
| Time | 3 hours | 19.5 hours |
| Reducing Agent | N/A | NaBH$$_4$$ |
Post-reaction workup includes filtration, aqueous washes, and drying with anhydrous magnesium sulfate. Liquid chromatography-mass spectrometry (LC/MS) confirms product identity ($$ \text{m/z} = 265 \, [\text{M}+\text{H}]^+ $$).
Mechanistic Insights
The reaction’s success hinges on methanol’s dual role as a solvent and proton donor, facilitating both imine formation and borohydride stability. Sodium borohydride selectively reduces the imine without attacking the aromatic bromine, a critical regiochemical outcome. Comparative studies on analogous systems suggest that electron-deficient pyridine rings (due to the meta-substituted methyl group) enhance imine stability, minimizing side reactions.
Alternative Synthetic Pathways
One-Pot Reductive Alkylation
A modified one-pot procedure from Thieme’s methodology for N-aryl tetrahydroisoquinolines proposes combining imine formation and reduction without intermediate isolation. While this reduces processing time, yields for similar compounds drop to 30–41% due to competing side reactions.
Optimization and Scalability
Solvent and Temperature Effects
Methanol’s high polarity and boiling point (85°C) make it ideal for imine formation. Substituting with ethanol or 1,4-dioxane (as in PMC studies) decreases yields by 15–20%, likely due to reduced aldehyde solubility.
Analytical Characterization
Spectroscopic Validation
Challenges and Limitations
Competing Side Reactions
Substrate Sensitivity
Electron-withdrawing groups on the aniline ring (e.g., nitro) hinder imine formation, limiting substrate versatility.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at the 4-position undergoes substitution reactions with nucleophiles under specific conditions.
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Reagents/Conditions :
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Nucleophiles : Amines, thiols, alkoxides.
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Catalysts : Palladium (e.g., Pd(PPh₃)₄) for cross-coupling.
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Solvents : 1,4-Dioxane, ethanol, or water.
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Bases : K₃PO₄ or Cs₂CO₃.
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Example Reaction :
Suzuki-Miyaura coupling with aryl boronic acids (e.g., 4-chlorophenylboronic acid) yields biaryl derivatives (Fig. 1). This reaction proceeds via oxidative addition of Pd⁰ to the C–Br bond, transmetallation with the boronic acid, and reductive elimination .
| Reaction Type | Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₃PO₄, 4-chlorophenylboronic acid | 90°C, 18 h | 4-(4-Chlorophenyl)-N-(pyridin-3-ylmethyl)aniline | 40% |
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-couplings to form C–C bonds.
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Key Reactions :
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Buchwald-Hartwig Amination : Coupling with amines to form diarylamines.
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Heck Reaction : Alkenylation using alkenes.
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Mechanistic Insight :
The bromine’s position directs coupling regioselectivity. Computational studies suggest the pyridine nitrogen coordinates with Pd, stabilizing intermediates .
Reduction Reactions
The nitro group (if present in precursors) or the C–Br bond can be reduced.
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Reagents :
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LiAlH₄ : Reduces nitro groups to amines.
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H₂/Pd-C : Hydrogenolysis of C–Br bonds.
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Example :
Reduction of 4-bromo-N-(pyridin-3-ylmethyl)nitroaniline yields 4-bromo-N-(pyridin-3-ylmethyl)aniline as an intermediate.
Oxidation Reactions
The aniline moiety is susceptible to oxidation, forming quinones or nitroso derivatives.
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Reagents :
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KMnO₄/H⁺ : Oxidizes the aniline to a quinone.
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H₂O₂/Fe²⁺ : Generates nitroso compounds.
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Functionalization of the Pyridine Ring
The pyridin-3-ylmethyl group undergoes electrophilic substitution or coordination reactions.
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Reactions :
Comparative Reaction Pathways
The table below contrasts reaction outcomes based on substituent effects:
| Reaction | Bromine Reactivity | Pyridine Influence | Key Product |
|---|---|---|---|
| Suzuki Coupling | High (C–Br oxidative addition) | Stabilizes Pd intermediates | Biaryls |
| NAS | Moderate (directed by Br position) | Minimal | Substituted anilines |
| Oxidation | Low | Enhances electron withdrawal | Quinones |
Case Studies
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Suzuki Coupling Optimization :
Using Pd(PPh₃)₄ in 1,4-dioxane/H₂O (10:1) at 90°C for 24 h achieved 40% yield of biaryl derivatives. Lower yields (33–40%) were observed for monosubstituted products due to steric hindrance . -
Mechanistic Pathway for NAS :
The bromine’s electron-withdrawing effect activates the ring for nucleophilic attack, while the pyridine group modulates electronic density .
Scientific Research Applications
4-Bromo-N-(pyridin-3-ylmethyl)aniline is a chemical compound that has a variety of applications, primarily in the fields of chemical research, medicinal chemistry, and materials science. The compound features a bromo group and a pyridin-3-ylmethyl substituent attached to an aniline structure, contributing to its chemical properties.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes. Industrial production employs similar synthetic strategies but is optimized for scale, utilizing advanced techniques such as continuous flow reactors to enhance efficiency.
Applications
- Chemical Research This compound serves as a building block in chemical research. It is used as an intermediate in the synthesis of nilotinib and imatinib .
- Medicinal Chemistry Research indicates that this compound exhibits significant biological activity, interacting with specific molecular targets and potentially modulating receptor activity or enzyme functions. It has been studied for its therapeutic potential, particularly in cancer research and as a tool in biological pathway studies.
- Materials Science This compound has applications in materials science due to its unique chemical properties.
Reactions
Common reagents for reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The specific reaction conditions, such as temperature, solvent, and pH, are critical for achieving desired outcomes.
Related Compounds
Mechanism of Action
The mechanism of action of 4-bromo-N-(pyridin-3-ylmethyl)aniline depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes, receptors, or ion channels. The bromine atom and pyridine ring can facilitate binding to these targets, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Biological Activity
4-Bromo-N-(pyridin-3-ylmethyl)aniline is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by research findings and case studies.
Chemical Structure and Synthesis
The compound features a bromine atom attached to an aniline moiety, with a pyridine ring contributing to its unique properties. The synthesis of this compound typically involves the reaction between 4-bromoaniline and 3-pyridinecarboxaldehyde. A general synthetic route can be outlined as follows:
- Reaction Setup : Combine 4-bromoaniline with 3-pyridinecarboxaldehyde in methanol.
- Reduction : Use sodium borohydride to reduce the resulting imine to the desired aniline derivative.
- Purification : Isolate the product through filtration and washing steps.
This method yields a pale yellow solid, which can be characterized by spectroscopic techniques.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
Antimicrobial Activity
Studies have demonstrated that compounds similar to this compound possess antimicrobial properties against various bacterial strains. For instance, related compounds showed Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, indicating potential efficacy in treating infections .
Anticancer Potential
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may interact with specific molecular targets involved in cancer cell proliferation. For example, its mechanism may involve modulating receptor activity or influencing metabolic pathways critical for tumor growth .
The biological activity of this compound is thought to stem from its ability to bind selectively to various enzymes and receptors. The presence of the bromine atom and the pyridine ring enhances its binding affinity, allowing it to modulate the activity of these biological targets effectively.
Case Studies
- Cancer Cell Lines : In vitro studies using cancer cell lines have shown that derivatives of this compound can inhibit cell growth significantly, with IC50 values indicating potent activity against specific cancer types.
- Antibacterial Testing : A series of derivatives were tested against both Gram-positive and Gram-negative bacteria, revealing a structure-activity relationship (SAR) where modifications to the pyridine or aniline moieties led to varying degrees of antimicrobial efficacy .
Research Findings
A summary of key findings related to the biological activity of this compound is presented in Table 1.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
